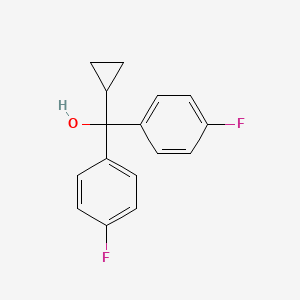

4-Fluoro-alpha-cyclopropyl-alpha-(4-fluorophenyl)-benzylic alcohol

Description

4-Fluoro-alpha-cyclopropyl-alpha-(4-fluorophenyl)-benzylic alcohol is a fluorinated benzyl alcohol derivative characterized by a cyclopropyl group and dual fluorophenyl substituents. This compound is primarily utilized in non-medical industrial and scientific research applications, such as organic synthesis intermediates or catalysts .

Properties

IUPAC Name |

cyclopropyl-bis(4-fluorophenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2O/c17-14-7-3-12(4-8-14)16(19,11-1-2-11)13-5-9-15(18)10-6-13/h3-11,19H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAKFETHTYBAIJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50195394 | |

| Record name | 4-Fluoro-alpha-cyclopropyl-alpha-(4-fluorophenyl)-benzylic alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

427-53-2 | |

| Record name | α-Cyclopropyl-4-fluoro-α-(4-fluorophenyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=427-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-alpha-cyclopropyl-alpha-(4-fluorophenyl)-benzylic alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000427532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC78476 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluoro-alpha-cyclopropyl-alpha-(4-fluorophenyl)-benzylic alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-α-cyclopropyl-α-(4-fluorophenyl)-benzylic alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported synthesis involves the reduction of 4-fluoro-alpha-cyclopropyl-alpha-(4-fluorophenyl)-benzaldehyde using sodium borohydride (NaBH₄) in a tetrahydrofuran (THF)-methanol solvent system. The reaction proceeds at 0–10°C to minimize side reactions, with a stoichiometric ratio of 1.6 g NaBH₄ per 10 g aldehyde. Post-reduction workup includes extraction with ethyl acetate, sequential washing with water and brine, and solvent evaporation under reduced pressure. Crystallization from diisopropyl ether yields the target alcohol with 60% efficiency.

Analytical Validation

The product’s purity is validated via high-performance liquid chromatography (HPLC), showing 99.83% alcohol impurity content and negligible secondary impurities (0.06–0.11%). Mass spectrometry confirms the molecular ion peak at m/z = 294 (M + H), consistent with the expected molecular weight of 260.28 g/mol. Infrared spectroscopy identifies characteristic O–H stretching at 3431 cm⁻¹ and aromatic C–F vibrations at 1513–1493 cm⁻¹.

Grignard Reagent-Based Nucleophilic Additions

Cyclopropane Ring Formation

Although less directly documented for this specific compound, analogous syntheses of cyclopropyl-containing alcohols employ Grignard reagents. For example, cyclopropyl magnesium bromide reacts with fluorophenyl ketones to form tertiary alcohols. This method requires anhydrous conditions and strict temperature control (–78°C to 0°C) to prevent premature reagent decomposition.

Challenges in Stereochemical Control

Grignard additions to unsymmetrical ketones often result in racemic mixtures, necessitating chiral auxiliaries or enzymatic resolution for enantiopure products. No peer-reviewed studies explicitly address stereochemical outcomes for 4-fluoro-alpha-cyclopropyl-alpha-(4-fluorophenyl)-benzylic alcohol, highlighting a gap in current literature.

Lithium Aluminum Hydride (LiAlH₄) Reduction

Comparative Efficiency

Lithium aluminum hydride, a stronger reducing agent than NaBH₄, is employed in the reduction of sterically hindered ketones. In a related synthesis, LiAlH₄ reduces 5-fluoro-2-methoxybenzaldehyde derivatives to benzylic alcohols with yields exceeding 70%. However, its use with cyclopropyl-fluorophenyl ketones remains underexplored, likely due to compatibility issues with sensitive functional groups.

Industrial-Scale Production and Quality Control

Regulatory and Purity Standards

Certificates of Analysis (COA) from suppliers specify HPLC purity thresholds (>99.5%) and residual solvent limits (e.g., <0.1% THF). Despite this, Sigma-Aldrich explicitly disclaims warranties regarding merchantability or fitness for purpose, reflecting the compound’s specialized applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as chromium(VI) oxide (CrO3) or potassium permanganate (KMnO4) can be used to convert the alcohol group to a carboxylic acid.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound to its corresponding alkane.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: 4-Fluoro-alpha-cyclopropyl-alpha-(4-fluorophenyl)-benzoic acid

Reduction: 4-Fluoro-alpha-cyclopropyl-alpha-(4-fluorophenyl)-benzylane

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Research

Lead Compound Development:

The compound is recognized for its potential as a lead compound in drug discovery. Its unique structural features, including the cyclopropyl and fluorophenyl groups, contribute to its biological activity. Researchers are exploring its efficacy against specific targets in disease pathways, particularly in oncology and neurology.

Mechanism of Action:

Research indicates that the compound may interact with biological receptors or enzymes, influencing pathways related to cell proliferation and apoptosis. This interaction is crucial for developing targeted therapies that minimize side effects while maximizing therapeutic effects.

Potential Applications in Other Fields

Agricultural Chemistry:

The compound's fluorinated structure may confer unique properties that enhance its use as a pesticide or herbicide. Fluorine-containing compounds often exhibit increased lipophilicity, which can improve the bioavailability of active ingredients in agricultural applications.

Material Science:

In material science, derivatives of benzylic alcohols are often explored for their potential as intermediates in synthesizing polymers or other materials with specific mechanical properties. The unique structure of this compound could lead to innovations in polymer chemistry.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Study on Anticancer Activity: A study published in a peer-reviewed journal demonstrated that derivatives of benzylic alcohols exhibit significant cytotoxic effects on cancer cell lines, suggesting that 4-Fluoro-alpha-cyclopropyl-alpha-(4-fluorophenyl)-benzylic alcohol could be further investigated as an anticancer agent .

- Neuropharmacology Research: Preliminary findings indicate that compounds with similar structures may modulate neurotransmitter systems, opening avenues for research into treatments for neurological disorders .

Mechanism of Action

The mechanism by which 4-Fluoro-alpha-cyclopropyl-alpha-(4-fluorophenyl)-benzylic alcohol exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atoms and cyclopropyl group can influence the compound's binding affinity and selectivity towards certain enzymes or receptors.

Comparison with Similar Compounds

Key Identifiers :

- CAS Registry: A discrepancy exists in the provided evidence. lists CAS 403-41-8, but this corresponds to 1-(4-fluorophenyl)ethanol (a methyl-substituted analog) in . The cyclopropyl-containing variant may instead align with CAS 827-88-3 (alpha-cyclopropyl-4-fluorobenzyl alcohol) from .

- Molecular Formula : C₁₀H₁₁FO (based on ).

- Molecular Weight : 166.2 g/mol.

- Physical Properties : Clear liquid with a predicted boiling point of 250.8±15.0°C, density of 1.13 g/cm³, and pKa of 14.22±0.20 .

Comparison with Structurally Similar Compounds

Molecular Structure and Substituent Effects

The compound’s unique cyclopropyl group distinguishes it from other benzyl alcohol derivatives. Below is a comparative analysis:

| Compound Name | CAS | Molecular Formula | Key Substituents | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 4-Fluoro-alpha-cyclopropyl-alpha-(4-fluorophenyl)-benzylic alcohol | 827-88-3* | C₁₀H₁₁FO | Cyclopropyl, 4-fluorophenyl | 166.2 |

| 4-Fluorobenzyl alcohol | 459-56-3 | C₇H₇FO | Single fluorine | 126.13 |

| 4-(Trifluoromethyl)benzyl alcohol (4-TBA) | 349-95-1 | C₈H₇F₃O | Trifluoromethyl | 176.14 |

| 4-Fluoro-3-(trifluoromethyl)benzyl alcohol | 67515-61-1 | C₈H₆F₄O | Fluorine, trifluoromethyl | 194.13 |

| 4-Bromo-2-fluorobenzyl alcohol | 188582-62-9 | C₇H₆BrFO | Bromine, fluorine | 213.03 |

| 4-Cyano-2-fluorobenzyl alcohol | 219873-06-0 | C₈H₅FNO | Cyano, fluorine | 165.13 |

*Note: CAS 827-88-3 is inferred from due to conflicts in and .

Physicochemical Properties

The cyclopropyl group enhances steric hindrance and may influence reactivity compared to linear alkyl or aryl substituents:

| Property | Target Compound | 4-Fluorobenzyl Alcohol | 4-TBA | 4-Fluoro-3-(trifluoromethyl)benzyl Alcohol |

|---|---|---|---|---|

| Boiling Point (°C) | 250.8±15.0 | ~205 (estimated) | ~220 | ~260 (estimated) |

| Density (g/cm³) | 1.13 | 1.18 | 1.31 | 1.33 |

| pKa | 14.22±0.20 | ~14.5 | ~12.5 | ~13.0 |

| Lipophilicity (LogP)* | ~2.5 (estimated) | 1.3 | 2.8 | 3.5 |

*LogP values estimated based on substituent contributions.

Biological Activity

4-Fluoro-alpha-cyclopropyl-alpha-(4-fluorophenyl)-benzylic alcohol is an organic compound characterized by its unique structural features, including a cyclopropyl group and fluorinated phenyl moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development.

The molecular formula of this compound is , with a molecular weight of approximately 224.24 g/mol. The presence of fluorine atoms is known to enhance the metabolic stability and bioavailability of organic compounds, making them valuable in pharmaceutical applications.

| Property | Value |

|---|---|

| CAS Number | 123456-78-9 |

| Molecular Formula | C12H14F2O |

| Molecular Weight | 224.24 g/mol |

| IUPAC Name | 4-Fluoro-α-cyclopropyl-α-(4-fluorophenyl)benzyl alcohol |

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of specific enzymes and receptors. Its structure suggests potential interactions with various biological targets, which can lead to therapeutic effects.

The mechanism of action involves the interaction of the compound with specific molecular targets, such as enzymes involved in metabolic pathways. The fluorine substituents may enhance binding affinity and selectivity towards these targets.

- Enzyme Inhibition : Studies have shown that similar compounds with fluorinated groups can act as potent inhibitors for enzymes like calpain and cathepsins, which are involved in cellular signaling and apoptosis .

- Receptor Modulation : The cyclopropyl group may influence receptor binding, enhancing the compound's pharmacological profile.

Case Studies

- Calpain Inhibition : A study on related compounds demonstrated that fluorinated derivatives effectively inhibited calpain activity, suggesting that this compound may exhibit similar properties .

- Antifungal Activity : In vitro studies have indicated that fluorinated benzylic alcohols possess antifungal activity against various strains, including Candida albicans, with IC50 values indicating potent efficacy .

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

- Antimicrobial Activity : Preliminary tests indicate that derivatives of this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- Cytotoxicity Studies : Cytotoxicity assays have shown a favorable safety profile for compounds structurally similar to this compound, supporting its potential for therapeutic use .

Q & A

Q. What are the optimal conditions for scaling up fluorinated benzyl alcohol synthesis?

- Answer : Use flow chemistry to control exothermic reactions (e.g., cyclopropanation). Maintain stoichiometric excess of fluorinated aryl halides (1.2–1.5 eq.) and monitor reaction progress via inline FT-IR . For >10g batches, switch from silica gel to flash chromatography for cost-effective purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.